molecular formula C10H17F2NO2 B13271144 Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13271144
M. Wt: 221.24 g/mol
InChI Key: NELXAXGZHDIZMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a tert-butyl ester group at position 3 and a difluoromethyl substituent at position 4 of the pyrrolidine ring. The difluoromethyl group introduces both steric and electronic effects, distinguishing it from non-fluorinated or mono-fluorinated analogs.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3

InChI Key

NELXAXGZHDIZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoromethylating agents. One common method includes the use of tert-butyl 3-oxopyrrolidine-1-carboxylate as a starting material, which undergoes difluoromethylation using difluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound belonging to the pyrrolidine class, which has applications in medicinal chemistry and organic synthesis. Pyrrolidine derivatives are useful in medicinal chemistry and organic synthesis. The compound is a pyrrolidine ring with a difluoromethyl group and a carboxylate ester.

Scientific Research Applications

Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate's applications in research include:

  • Medicinal Chemistry It serves as a building block for designing pharmaceuticals, particularly for neurological disorders.
  • Organic Synthesis It is used as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies It is used to study its effects on biological systems, including enzyme inhibition and receptor binding.

The biological activity of Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is due to its interaction with molecular targets in biological systems. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a candidate for drug development.

Related Compounds

Other related compounds include:

  • Tert-butyl 4-[4,5-difluoro-2-(2- hydroxyethyl)phenyl]-4-hydroxy-piperidine-1-carboxylate .
  • Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate, which has potential applications in medicinal chemistry and organic synthesis.
  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate, which has a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl ester group.
  • (+)-(3R,4S)-1-(tert-butoxycarbonyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrolidine-3-carboxylic acid and (−)-(3S,4R)-1-(tert-butoxycarbonyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrolidine-3-carboxylic acid .

Chemical Information

  • Chemical Formula : C₁₅H₁₉F₂NO₂
  • Molecular Weight : 283.31 g/mol
  • IUPAC Name : (3S,4S)-1-tert-butyl-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
  • PubChem CID : 9860579

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) tert-Butyl (S)-1-(4-(dimethylamino)-4-methylpent-2-ynoyl)pyrrolidine-3-carboxylate (S23-3)
  • Substituents: Contains a dimethylamino-methylpentynoyl group instead of difluoromethyl.
  • Synthesis involves EDCI/HOBt-mediated coupling, a common method for amide bond formation .
b) Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Substituents : Trifluoromethyl group at position 4 and a methyl ester.
  • Impact : The trifluoromethyl group is more electron-withdrawing and sterically bulky than difluoromethyl, reducing basicity and increasing lipophilicity. The hydrochloride salt enhances aqueous solubility .
c) Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Substituents : Hydroxyl, methyl, and trifluoromethyl groups at positions 3 and 3.
  • Impact : The hydroxyl group enables hydrogen bonding, while the trifluoromethyl group adds steric bulk. Stereochemistry (3R,4S) may influence chiral recognition in drug-target interactions .
d) rac-Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Substituents : Racemic mixture with methyl ester and difluoromethyl group.
  • Impact : The hydrochloride salt improves solubility, but the racemic nature complicates enantioselective applications compared to enantiopure tert-butyl analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C11H17F2NO2 233.26 (est.) 4-(difluoromethyl) High lipophilicity; moderate steric bulk
S23-3 C18H29N2O3 333.44 4-(dimethylamino) Increased basicity; EDCI/HOBt synthesis
Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate C8H11F3NO2 210.18 4-(trifluoromethyl) Enhanced metabolic stability; hydrochloride salt
rac-Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate C7H11F2NO2 187.17 4-(difluoromethyl), racemic Lower molecular weight; hydrochloride salt

Biological Activity

Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the use of pyrrolidine derivatives and difluoromethylation techniques. The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity.

2.1 Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrrolidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition against COX-1 and COX-2 enzymes, with IC50 values indicating its potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib. For instance:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    This compound19.45 ± 0.0731.4 ± 0.12
    Diclofenac6.746.12
    Celecoxib0.040.04

This data suggests that while this compound is effective, it may not match the potency of established drugs in clinical use .

2.2 Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties, showing promise in models of seizure activity. In particular, it was tested in the maximal electroshock (MES) model and demonstrated protective effects against seizures.

  • Protective Index : The protective index (PI) for this compound was comparable to other known anticonvulsants, indicating its potential as a therapeutic agent for epilepsy .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and the introduction of various substituents can significantly affect its pharmacological properties.

Key Findings in SAR Studies :

  • Substituent Effects : Electron-donating groups on the pyrrolidine ring enhance anti-inflammatory activity.
  • Fluorine Substitution : The presence of difluoromethyl groups has been shown to increase lipophilicity, potentially improving bioavailability .

4. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Inflammation Models : In carrageenan-induced paw edema tests, the compound exhibited significant reduction in swelling compared to control groups, supporting its anti-inflammatory claims.
  • Seizure Models : In pentylenetetrazole-induced seizures, the compound provided substantial protection, indicating a promising profile for treating epilepsy.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step protocols involving pyrrolidine ring formation, fluorination, and tert-butyl ester protection. Key steps include nucleophilic substitution for difluoromethyl introduction and Boc protection/deprotection strategies. Optimization involves adjusting catalysts (e.g., DMAP or triethylamine), temperature control (0–20°C), and solvent selection (dichloromethane). Yields can improve by isolating intermediates via column chromatography and monitoring via [^31]P NMR for phosphonate-containing precursors .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Structural confirmation requires:

  • Multinuclear NMR (^1H, ^13C, [^31]P for intermediates) to identify rotamers and stereochemistry.
  • HRMS/ESI-MS for molecular ion verification.
  • HPLC with chiral columns to assess enantiomeric purity. Purity is validated via combustion analysis or quantitative NMR, with impurities tracked using TLC or LC-MS .

Q. How should researchers address discrepancies in spectroscopic data (e.g., [^31]P NMR splitting) observed in structurally related pyrrolidine carboxylates?

Splitting in [^31]P NMR (e.g., two rotamers) arises from restricted rotation. Use variable-temperature NMR to coalesce signals and calculate rotational barriers. For unresolved peaks, corroborate with X-ray crystallography or computational modeling (DFT) to confirm conformers .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or light, which may hydrolyze the ester or degrade the difluoromethyl group .

Advanced Research Questions

Q. How can researchers control stereochemical outcomes during the synthesis of this compound, particularly at the pyrrolidine ring positions?

Stereocontrol is achieved via:

  • Chiral auxiliaries (e.g., tert-butyl oxazolidinones) to direct ring closure.
  • Asymmetric catalysis (e.g., Pd-catalyzed fluorination).
  • Dynamic kinetic resolution under basic conditions to favor thermodynamically stable diastereomers. Validate outcomes using NOESY or X-ray diffraction .

Q. What role does the difluoromethyl group play in modulating the physicochemical properties and biological activity of pyrrolidine carboxylate derivatives?

The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism. Its electron-withdrawing effect lowers pKa of adjacent amines, improving membrane permeability. In docking studies, CF₂H engages in hydrophobic interactions with protein pockets, as seen in fluorinated pharmaceuticals .

Q. What strategies mitigate decomposition of the difluoromethyl group under basic conditions during derivatization reactions?

  • Use mild bases (e.g., K₂CO₃) instead of strong bases (LiAlH₄).
  • Protect the CF₂H group via temporary silylation (TBS or TIPS).
  • Conduct reactions at low temperatures (0–5°C) to minimize β-elimination .

Q. How do isotopic labeling experiments (e.g., ^2H/^18O) elucidate reaction mechanisms in the synthesis of fluorinated pyrrolidine derivatives?

Isotopic tracers track fluorination pathways (e.g., SN2 vs. radical mechanisms). For example, ^18O labeling in carboxylate esters identifies hydrolysis intermediates. Kinetic isotope effects (KIE) measured via GC-MS reveal rate-determining steps in ring-closure reactions .

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